Pyrimidine, 2-[(1-methylethyl)thio]-
Description
Pyrimidine, 2-[(1-methylethyl)thio]- is a pyrimidine derivative featuring a sulfur-containing isopropylthio (-SCH(CH₃)₂) substituent at the 2-position of the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at the 1- and 3-positions, serving as fundamental scaffolds in nucleic acids (e.g., thymine, cytosine) and vitamins (e.g., thiamine) . The introduction of thioether groups, such as the isopropylthio moiety, enhances lipophilicity and modulates electronic properties, which can improve bioavailability and target binding in medicinal chemistry applications .
Properties
IUPAC Name |
2-propan-2-ylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCOKNGCKKXUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604516 | |
| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-14-6 | |
| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[3+3] Cyclization Approaches
The [3+3] cyclization method has been employed to construct pyrimidine rings with exocyclic sulfur atoms. Miyamoto et al. demonstrated the utility of 2-(ethoxymethylidene)malononitrile (2 ) reacting with methyl N'-cycloalkylylidenecarbamohydrazonothioates (1 ) to form spirocondensed heterocycles (3 ) containing a pyrimidine ring. While this approach primarily yields fused systems, modifications using isopropylthio-containing precursors could theoretically direct selectivity toward 2-[(1-methylethyl)thio]pyrimidine.
Layeva's work with tetrafluorobenzoyl chloride (4 ) and ethylcarbamimidothioate (5 ) illustrates the adaptability of [3+3] cyclization for introducing sulfur at position 2. By substituting ethyl groups with isopropyl counterparts in the thiourea component, this method may be tailored to synthesize the target compound.
[5+1] Cyclization and Thioether Incorporation
The [5+1] heterocyclization strategy, leveraging carbon disulfide or isothiocyanates, has proven effective for thioxopyrimidine synthesis. Ott's protocol involves condensing 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines (28 ) with carbon disulfide to yield tetrahydroisoquinolinoquinazoline thiones (29 ). Adapting this method, replacing the diamine scaffold with a pyrimidine precursor bearing an isopropylthio moiety could streamline target molecule production.
Jefferson's synthesis of ribosylpyrophosphate 2-mercapto-1,N6-ethenoadenosine diphosphate (52 ) via [5+1] cyclization highlights the role of carbon disulfide in introducing sulfur. Subsequent alkylation with 3-bromopropanamine demonstrates a viable pathway for appending alkylthio groups, suggesting that isopropyl bromide could similarly functionalize 2-mercaptopyrimidine intermediates.
Functionalization of Preformed Pyrimidine Cores
Nucleophilic Substitution at Position 2
Halogenated pyrimidines serve as substrates for thioether formation via nucleophilic aromatic substitution. For example, 2-chloropyrimidine reacts with sodium isopropylthiolate under basic conditions to yield the target compound. This method, while straightforward, requires stringent control of pH and temperature to minimize polysubstitution.
The patent by Hardtmann et al. details alkaline conditions (pH 12.0) critical for ring closure in pyrimidine synthesis. Applying similar pH optimization to nucleophilic substitution could enhance reaction efficiency.
Alkylation of 2-Mercaptopyrimidine
Sondhi et al. demonstrated the alkylation of 2-mercaptopyrimidine derivatives using methyl iodide, achieving S-methylation with >90% yield. Scaling this approach, isopropyl iodide or tosylate could alkylate 2-mercaptopyrimidine to produce 2-[(1-methylethyl)thio]pyrimidine.
Table 1: Comparative Alkylation Conditions
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | Methanol | 25 | 92 | |
| Ethyl bromide | DMF | 60 | 85 | |
| Isopropyl tosylate | Acetonitrile | 80 | 78* | - |
*Theoretical projection based on analogous reactions.
Continuous-Flow Process Optimization
The multi-stage reactor (MSR) system described in US Patent 4,496,728 offers a blueprint for large-scale synthesis. Key parameters include:
- pH Control : Maintaining pH 12.0 with 50% NaOH ensures efficient ring closure.
- Residence Time : 5-minute stages in a 10-stage MSR prevent intermediate degradation.
- Temperature Gradients : Adiabatic temperature rise to 40–50°C during neutralization improves crystallization.
Adapting this system, a continuous-flow alkylation of 2-mercaptopyrimidine could achieve higher throughput than batch methods.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[(1-methylethyl)thio]-: can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group or modify the pyrimidine ring.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Pyrimidine, 2-[(1-methylethyl)thio]-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Methylthio-4-aryl-pyrimidines
- Structure : Methylthio (-SCH₃) at position 2.
- Activity : Antimicrobial (bacterial and fungal).
- Findings : Derivatives such as 5-alkyl-6-(substituted benzyl)-2-thiouracils (e.g., compounds 4a , 5a ) exhibited moderate to strong activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 8–64 µg/mL .
- Mechanism : Likely inhibition of nucleic acid biosynthesis enzymes (e.g., thymidylate synthetase) .
2-(Pyridin-2-yl)pyrimidines
- Structure : Pyridine ring fused at position 2.
- Activity : Anti-fibrotic.
- Findings : Compounds 12m and 12q showed superior activity (IC₅₀ ~45 µM) against hepatic stellate cells (HSC-T6), outperforming clinical references like Pirfenidone. These derivatives reduced collagen expression (COL1A1) and hydroxyproline content, key markers of fibrosis .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
- Structure: Chloro (-Cl) at position 2, with additional nitrophenoxy and thiophenyl groups.
2-(Substituted Amino)Alkylthiopyrimidines
- Structure: Aminoalkylthio groups (e.g., -SCH₂CH₂N(CH₂CH₃)₂).
- Activity : Antiviral and antimicrobial.
- Findings : Derivatives like 4a and 5c demonstrated inhibition of HIV-1 reverse transcriptase (RT), highlighting the role of nitrogen-containing side chains in targeting viral enzymes .
Activity Trends and Structure-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : Bulkier substituents (e.g., isopropylthio) enhance membrane permeability but may reduce solubility. This trade-off is critical for optimizing pharmacokinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
- Heterocyclic Fusion: Pyridine-pyrimidine hybrids () improve anti-fibrotic activity by mimicking endogenous cofactors or blocking collagen synthesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
